
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is a unique organic compound characterized by its hydroxy group and conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct configuration of the double bonds and the placement of the hydroxy group. One common method involves the hydroboration-oxidation of a precursor diene, followed by selective oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Tosyl chloride in pyridine.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of a saturated fatty acid.
Substitution: Formation of tosylate derivatives.
Wissenschaftliche Forschungsanwendungen
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy group and conjugated diene system allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(12Z,14Z)-icosa-12,14-dienoic acid: Lacks the hydroxy group.
11-hydroxyicosanoic acid: Lacks the conjugated diene system.
(12Z)-11-hydroxyicosa-12-enoic acid: Contains only one double bond.
Uniqueness
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is unique due to the presence of both the hydroxy group and the conjugated diene system, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H36O3 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13- |
InChI-Schlüssel |
HDMIRVFIVOGVIC-XCRWTIQCSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C/C(CCCCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


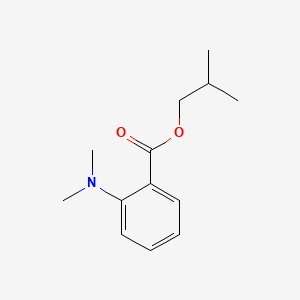
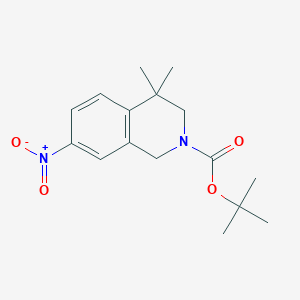


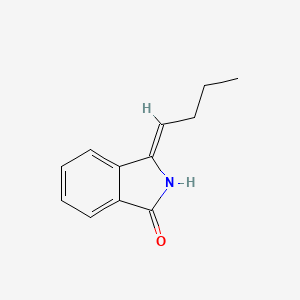

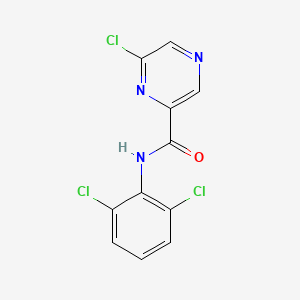
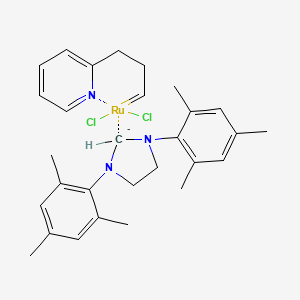
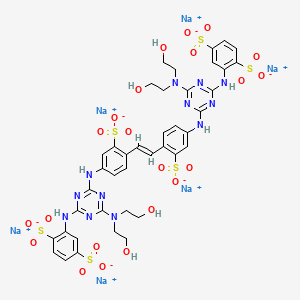
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
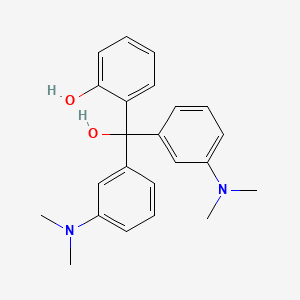
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
